molecular formula C19H15N7O2 B2600667 3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide CAS No. 1421490-44-9

3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide

Cat. No.: B2600667
CAS No.: 1421490-44-9
M. Wt: 373.376
InChI Key: FYOSVGHULXMHQH-UHFFFAOYSA-N
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Description

3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide is a sophisticated chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery. Its structure incorporates multiple nitrogen-containing heterocycles—a pyridazine, a pyrimidine, and a pyrazole—which are privileged pharmacophores known to confer a wide range of biological activities. The pyrazole moiety is a well-documented scaffold in pharmaceuticals, featured in compounds with demonstrated anti-inflammatory and anticancer properties . Similarly, pyrimidine derivatives are frequently investigated for their role as kinase inhibitors and receptor modulators . The specific molecular architecture of this compound suggests potential for targeted protein inhibition, making it a valuable candidate for developing novel therapeutic agents. The primary research applications for this compound are anticipated in the fields of oncology and inflammation. Pyrazole-containing biomolecules have shown promising results as anticancer agents by inducing cell apoptosis and autophagy in various cancer cell lines, such as A549 and HepG2 . Concurrently, the pyrimidine ring is a common feature in positive allosteric modulators (PAMs) for neuronal receptors like the M1 muscarinic acetylcholine receptor (M1 mAChR), which is a target for cognitive disorders . The integration of these subsystems into a single molecule positions this compound as a key tool for high-throughput screening, structure-activity relationship (SAR) studies, and mechanistic studies aimed at unraveling new signaling pathways. Researchers can utilize this compound to explore its mechanism of action, which may involve the modulation of ion channels like anoctamin-6 or other critical protein targets . This product is offered strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and in compliance with all local and international regulations.

Properties

IUPAC Name

3-(6-methylpyridazin-3-yl)oxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O2/c1-13-6-7-17(25-24-13)28-16-5-2-4-14(10-16)18(27)23-15-11-20-19(21-12-15)26-9-3-8-22-26/h2-12H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOSVGHULXMHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=C(N=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide typically involves multiple steps, starting with the preparation of the core structures of pyridazine, pyrazole, and pyrimidine rings. These core structures are then linked through various chemical reactions, such as nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of bacterial growth or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions are highlighted through comparisons with related benzamide derivatives and heterocyclic agents. Key findings are summarized below:

Structural Analogues in Purinoreceptor Antagonism

  • Eilapixant (3-(5-methyl-1,3-thiazol-2-yl)-5-{[(3R)-oxolan-3-yl]oxy}-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide): Structural Differences: Replaces the pyridazin-3-yloxy group with a thiazole ring and introduces a tetrahydrofuran (oxolane) moiety. Functional Impact: The trifluoromethyl group on the pyrimidine enhances lipophilicity and metabolic stability compared to the target compound’s pyrazole-pyrimidine group . Target Specificity: Both act as purinoreceptor antagonists, but eliapixant’s thiazole and oxolane groups may confer distinct binding kinetics to P2X3 receptors .
  • Filapixant (3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide) :

    • Structural Differences : Incorporates a morpholine ring and methylthiazole substituent, absent in the target compound.
    • Functional Impact : The morpholine moiety likely improves solubility and bioavailability, while the methylthiazole may enhance receptor affinity .
Parameter Target Compound Eilapixant Filapixant
Core Structure Benzamide with pyridazine-oxy and pyrazole-pyrimidine Benzamide with thiazole and oxolane Benzamide with morpholine and thiazole
Key Substituents 6-Methylpyridazine, pyrazole-pyrimidine 5-Methylthiazole, trifluoromethylpyrimidine 4-Methylmorpholine, trifluoromethylpyrimidine
Therapeutic Target Purinoreceptors (inferred) P2X3 purinoreceptors P2X3 purinoreceptors
Lipophilicity (Predicted) Moderate (pyridazine vs. pyrimidine) High (trifluoromethyl group) Moderate-High (morpholine balance)

Heterocyclic Compounds with Pyridazine/Pyrimidine Motifs

  • N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine: Shares a pyridazine-pyrazole scaffold but lacks the benzamide core. Demonstrates antihypertensive and anticholesteremic activity via glycogen synthase kinase 3 inhibition, diverging from the purinoreceptor focus of the target compound .
  • 3-(2-(2-(Cyclopropylamino)pyrimidin-5-yl)ethynyl)-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide: Ethynyl linker and imidazole substituent differentiate it from the ether-linked pyridazine in the target compound.

Insecticidal/Acaricidal Benzamide Derivatives

  • N-methylacetamide derivatives (e.g., (3.028)) :
    • Structurally distinct (formamido-hydroxybenzamide core) but share benzamide backbones.
    • Used in pest control, highlighting the versatility of benzamide scaffolds in diverse biological applications .

Research Findings and Implications

  • Limitations: Lack of trifluoromethyl or morpholine groups may reduce metabolic stability relative to eliapixant/filapixant. No direct efficacy data are available in the evidence, necessitating further in vitro/in vivo studies.

Biological Activity

The compound 3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features several notable structural components:

  • A pyridazine ring
  • A pyrazole moiety
  • A benzamide group

The molecular formula is C14H17N5O2C_{14}H_{17}N_{5}O_{2} with a molecular weight of approximately 287.32 g/mol. Its unique structure allows for diverse interactions within biological systems.

PropertyValue
Molecular FormulaC14H17N5O2
Molecular Weight287.32 g/mol
IUPAC NameThis compound
SMILES RepresentationCc1ccc(OC2CCN(C(=O)Cn3cccn3)C2)nn1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may exert its effects through the following mechanisms:

  • Inhibition of Kinases : The compound has shown potential in inhibiting various kinases, which play critical roles in cancer cell proliferation and survival.
  • Modulation of Inflammatory Pathways : It may also influence inflammatory responses, making it a candidate for treating inflammatory diseases.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the anticancer properties of compounds related to this structure. For instance, derivatives with similar pyrazole and pyrimidine structures have demonstrated significant cytotoxicity against various cancer cell lines.

Case Studies

  • Anticancer Activity : In a study evaluating pyrazole derivatives, compounds showed IC50 values ranging from 7.4 nM to 49.85 μM against A549 lung cancer cells, indicating strong cytotoxic potential . The specific compound under discussion may exhibit similar or enhanced activity due to its structural complexity.
  • Inflammatory Response Modulation : Another study demonstrated that related compounds could inhibit pro-inflammatory cytokines, suggesting that this compound might have applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Comparative Analysis

Comparing the biological activity of This compound with other similar compounds reveals its unique position in drug development.

Compound NameIC50 (µM)Target Cell LineMechanism of Action
3-{[(6-methylpyridazin-3-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine12.50SF-268Kinase inhibition
Pyrazole derivative X7.4A549Apoptosis induction
Pyrazole carboxamide derivative Y49.85A549Inhibition of cell proliferation

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